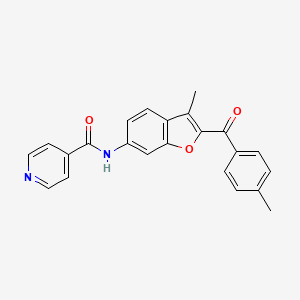

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide

Description

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide is a benzofuran-derived compound with a substituted isonicotinamide moiety. Its structure comprises a benzofuran core modified at the 2-position by a 4-methylbenzoyl group and at the 6-position by an isonicotinamide substituent. However, the provided evidence lacks direct data on its synthesis, physicochemical properties, or pharmacological applications.

Properties

Molecular Formula |

C23H18N2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C23H18N2O3/c1-14-3-5-16(6-4-14)21(26)22-15(2)19-8-7-18(13-20(19)28-22)25-23(27)17-9-11-24-12-10-17/h3-13H,1-2H3,(H,25,27) |

InChI Key |

BWXBQFPYHPEQFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or

Biological Activity

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide is a synthetic compound that belongs to the class of isonicotinamides. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and dermatology. This article explores its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety and an isonicotinamide group. The presence of these functional groups is believed to contribute to its biological properties.

-

Anticancer Activity :

- The compound has been investigated for its potential as an anticancer agent. It appears to inhibit key pathways involved in tumor growth and angiogenesis, particularly through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .

- In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of programmed cell death pathways.

-

Tyrosinase Inhibition :

- Recent studies indicate that compounds with similar structures exhibit strong inhibitory effects on tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders .

- The efficacy of tyrosinase inhibition has been quantified, with IC50 values indicating that certain analogs are significantly more effective than traditional inhibitors like kojic acid .

-

Antioxidant Properties :

- The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is particularly relevant in the context of skin health and cancer prevention.

Efficacy Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Case Studies

- Case Study on Anticancer Effects :

- Case Study on Hyperpigmentation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds in the provided materials:

Benzofuran and Isoxazole Derivatives

lists compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate). These share a benzoate ester backbone but differ in heterocyclic substituents (isoxazole vs. benzofuran). The presence of a sulfur (thio) or oxygen (ethoxy) linker in these compounds may influence solubility and metabolic stability compared to the amide linkage in the target compound .

Pyridazine and Pyrimidine Analogues

Compounds like I-6230 and I-6232 () feature pyridazine rings, which are nitrogen-rich heterocycles known for strong dipole moments and binding affinity to kinases.

Sulfonamide and Quinoline Derivatives

includes N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE and N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide. These compounds highlight the role of sulfonamide and quinoline groups in enhancing bioavailability and target engagement. The absence of such groups in the target compound may limit its pharmacokinetic profile but reduce off-target interactions.

Penicillin and Peptide-like Structures

and describe complex molecules like benzathine benzylpenicillin and peptide-derived amides. While these are pharmacologically distinct, they underscore the importance of stereochemistry and substituent placement—factors critical for the biological activity of N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.